An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details synthetic methodologies, including the widely applicable Fischer indole synthesis and modern palladium-catalyzed approaches. Furthermore, it outlines the key analytical techniques for the structural elucidation and characterization of the target molecule. Due to the limited availability of specific experimental data for 2-Cyclohexyl-1H-indole in the public domain, this guide also provides expected and comparative data based on closely related analogs and general principles of organic chemistry.
Synthesis of 2-Cyclohexyl-1H-indole
The synthesis of 2-substituted indoles can be achieved through various methods. The most common and versatile of these are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of 2-Cyclohexyl-1H-indole, the likely starting materials are phenylhydrazine and cyclohexyl methyl ketone.
Reaction Scheme:
Phenylhydrazine + Cyclohexyl methyl ketone → 2-Cyclohexyl-1H-indole
Mechanism:
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[1][2]
Detailed Experimental Protocol (Generalized):
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Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid. Add cyclohexyl methyl ketone (1.0-1.2 equivalents) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Indolization: Once the hydrazone formation is complete, an acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a strong Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction mixture is then heated to a temperature ranging from 80°C to 200°C, depending on the chosen catalyst and solvent, for several hours.
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Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-Cyclohexyl-1H-indole.
Palladium-Catalyzed Synthesis
Modern synthetic methods often employ palladium catalysts to achieve the synthesis of indoles with high efficiency and functional group tolerance. One potential route to 2-Cyclohexyl-1H-indole involves a palladium-catalyzed coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.
Detailed Experimental Protocol (Generalized):
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Sonogashira Coupling: To a solution of 2-iodoaniline (1.0 equivalent) and cyclohexylacetylene (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene and water or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures until the starting materials are consumed.
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Cyclization: The resulting 2-(cyclohexylethynyl)aniline intermediate can then be cyclized to the indole. This is often achieved by heating in the presence of a base or a transition metal catalyst.
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Work-up and Purification: The work-up and purification procedure is similar to that described for the Fischer indole synthesis, involving extraction and column chromatography.
Characterization of 2-Cyclohexyl-1H-indole
The structural elucidation of the synthesized 2-Cyclohexyl-1H-indole is performed using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₄H₁₇N |
| Molecular Weight | 199.29 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Cyclohexyl-1H-indole based on the analysis of its structure and comparison with similar indole derivatives.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | br s | 1H | N-H |
| ~ 7.5-7.6 | d | 1H | Ar-H |
| ~ 7.2-7.4 | m | 1H | Ar-H |
| ~ 7.0-7.2 | m | 2H | Ar-H |
| ~ 6.3 | s | 1H | C3-H |
| ~ 2.8-3.0 | m | 1H | Cyclohexyl-CH |
| ~ 1.2-2.1 | m | 10H | Cyclohexyl-CH₂ |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140-145 | C2 |
| ~ 136 | C7a |
| ~ 128 | C3a |
| ~ 121 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 119 | Ar-CH |
| ~ 110 | Ar-CH |
| ~ 100 | C3 |
| ~ 35-40 | Cyclohexyl-CH |
| ~ 33 | Cyclohexyl-CH₂ |
| ~ 26-27 | Cyclohexyl-CH₂ |
Table 3: Expected Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 199 | [M]⁺ (Molecular Ion) |
| 117 | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |
| 116 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
Table 4: Expected Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium, Sharp | N-H Stretch |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2925, 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 740 | Strong | Ortho-disubstituted benzene C-H bend |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Cyclohexyl-1H-indole via the Fischer indole synthesis.
Characterization Logic
The following diagram illustrates the logical relationship between the synthesized compound and the various analytical techniques used for its characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-Cyclohexyl-1H-indole. While specific experimental data for this compound is limited, this guide offers robust, generalized protocols for its synthesis via the Fischer indole and palladium-catalyzed methods. The expected physicochemical and spectroscopic properties have been tabulated to aid researchers in the identification and characterization of this molecule. The provided workflows and logical diagrams serve as a clear visual aid for the experimental and analytical processes involved. This document is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
